

Development of antibodies specific for lactylated proteins

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Compound of Interest

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This document provides detailed application notes and protocols for the development and validation of antibodies specific to lactylated proteins. It is intended for researchers, scientists, and drug development professionals working in fields such as cell biology, metabolism, oncology, and immunology.

Introduction to Protein Lactylation

Protein lactylation is a recently discovered post-translational modification (PTM) where a lactyl group, derived from lactate, is covalently attached to the ϵ -amino group of a lysine residue.^[1] This modification links cellular metabolic states, particularly high glycolytic activity (the Warburg effect), directly to epigenetic regulation and protein function.^[2] Lactate, once considered a metabolic waste product, is now recognized as a key signaling molecule.^[1] The development of specific antibodies to detect and quantify lactylated proteins is crucial for understanding its role in both normal physiology and disease, including cancer and inflammatory responses.^{[1][3]}

Lactylation-specific antibodies fall into two main categories:

- Pan-Lactyl-Lysine (Pan-Kla) Antibodies: These antibodies recognize the lactyl-lysine modification itself, regardless of the surrounding protein sequence. They are useful for detecting global changes in protein lactylation.^{[3][4]}
- Site-Specific Lactylation Antibodies: These antibodies recognize a lactylated lysine residue within a specific amino acid sequence (e.g., H3K18la). They are essential for studying the function and regulation of lactylation at a particular site.^[3]

This guide outlines the complete workflow, from designing the antigen to validating and using these powerful research tools.

Part 1: Antibody Development Workflow

The generation of a high-quality, specific antibody for lactylated proteins is a multi-step process that begins with a carefully designed antigen.

Protocol 1.1: Antigen Design and Synthesis

The immunogen for producing anti-lactyl-lysine antibodies is typically a synthetic peptide.[\[5\]](#) The design of this peptide is critical for the specificity of the resulting antibody.

1. For Pan-Kla Antibodies:

- Immunogen: A peptide library containing a centrally located lactylated lysine (Kla) residue is often used. The surrounding "X" positions are mixtures of various amino acids to ensure the antibody recognizes the Kla modification itself and not the flanking sequence.[\[6\]](#)
- Example Sequence: Cys-X-X-X-K(la)-X-X-X-X
- Carrier Protein Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity. The terminal cysteine residue is commonly used for this conjugation.

2. For Site-Specific Kla Antibodies:

- Immunogen: A 10-15 amino acid peptide corresponding to the specific protein sequence surrounding the target lactylated lysine is synthesized.
- Example (Histone H3, Lysine 18):...T-G-G-K(la)-A-P-R-K-Q-L-A...
- Carrier Protein Conjugation: Similar to the pan-Kla immunogen, the site-specific peptide is conjugated to a carrier protein like KLH.

Peptide Synthesis Protocol (General):

- Method: Solid-phase peptide synthesis (SPPS) is the standard method used.[\[7\]](#)

- Resin Selection: Choose a suitable resin, such as Rink Amide or Wang resin, depending on the desired C-terminal group.[7]
- Amino Acid Coupling: Assemble the peptide stepwise from the C-terminus to the N-terminus. Use Fmoc-protected amino acids, including a custom-synthesized Fmoc-L-lactyl-lysine, for the modified residue.[7]
- Cycle: Each cycle involves:
 - Deprotection: Removal of the N-terminal Fmoc group.
 - Coupling: Activation and coupling of the next Fmoc-amino acid in the sequence.[8]
- Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).[7]
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the peptide's identity and purity using mass spectrometry (MS).

Protocol 1.2: Immunization and Antibody Production (Overview)

- Host Animal Selection: Rabbits are commonly used for producing polyclonal antibodies due to their robust immune response.[9] Mice are used for monoclonal antibody production.
- Immunization Schedule:
 - Prepare an emulsion of the KLH-conjugated peptide in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts).
 - Inject the host animal with the immunogen. The initial injection is followed by several booster injections every 2-4 weeks.

- Titer Monitoring: After several boosts, collect small blood samples to test the serum (antisera) for the presence of specific antibodies, typically by ELISA (see Protocol 2.1).
- Production:
 - Polyclonal: Once a high titer is achieved, a terminal bleed is performed, and the antiserum is collected.
 - Monoclonal: For monoclonal antibodies, spleen cells from the immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to isolate a clone producing a single, highly specific antibody.

Protocol 1.3: Antibody Purification

The collected antiserum contains a mixture of antibodies. The antibody of interest must be purified.

- Protein A/G Affinity Chromatography:
 - Pass the antiserum over a column containing Protein A/G resin, which binds the Fc region of IgG antibodies.
 - Wash the column to remove non-bound proteins.
 - Elute the bound antibodies using a low-pH buffer. Neutralize the eluate immediately. This step isolates the total IgG fraction.
- Antigen-Specific Affinity Purification (Crucial Step):
 - Immobilize the same lactylated synthetic peptide used for immunization onto a chromatography resin (e.g., SulfoLink resin).
 - Pass the total IgG fraction over this peptide affinity column. The antibodies that specifically recognize the lactylated peptide will bind.
 - Wash the column extensively to remove non-specific IgG.

- Elute the specific anti-Kla antibodies using a low-pH buffer or a competing agent. Immediately neutralize the purified antibody solution.
- Negative Selection (Optional but Recommended): To remove any antibodies that cross-react with the unmodified lysine, the eluate can be passed through a column containing the non-lactylated version of the peptide. The flow-through will contain the highly specific anti-Kla antibody.

Part 2: Antibody Validation Protocols

Thorough validation is essential to ensure the antibody is specific for the lactyl-lysine modification and suitable for downstream applications.

Protocol 2.1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for initial screening of antisera and for confirming the specificity of the purified antibody.[\[10\]](#)

- Plate Coating:
 - Coat separate wells of a 96-well microtiter plate with the lactylated peptide and the corresponding unmodified peptide (1-5 µg/mL in carbonate buffer).
 - Incubate overnight at 4°C.[\[10\]](#)
- Blocking:
 - Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to each well and incubate for 1-2 hours at room temperature.[\[11\]](#)[\[12\]](#)
- Primary Antibody Incubation:
 - Wash the plate.
 - Add serial dilutions of the antiserum or purified antibody to the wells.

- Incubate for 1-2 hours at room temperature.[[12](#)]
- Secondary Antibody Incubation:
 - Wash the plate.
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.
 - Incubate for 1 hour at room temperature.[[13](#)]
- Detection:
 - Wash the plate.
 - Add a TMB substrate solution and incubate in the dark until a blue color develops.[[14](#)]
 - Add a stop solution to turn the color yellow.
 - Read the absorbance at 450 nm using a microplate reader.[[14](#)]
- Analysis: A specific antibody will show a strong signal in the wells coated with the lactylated peptide and a very low to no signal in the wells with the unmodified peptide.

Protocol 2.2: Dot Blot and Peptide Competition Assay

This is a rapid and effective method to confirm specificity against a panel of different modifications.[[6](#)][[15](#)]

- Peptide Spotting:
 - Spot small volumes (1-2 μ L) of various peptides onto a nitrocellulose or PVDF membrane.
Include:
 - The target lactylated peptide (in decreasing concentrations).
 - The unmodified control peptide.

- Other modified peptides (e.g., acetylated, methylated, crotonylated) to check for cross-reactivity.[\[6\]](#)
 - Allow the membrane to dry completely.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
- Antibody Incubation:
 - Incubate the membrane with the primary anti-Kla antibody (e.g., 1:1000 dilution) for 1 hour at RT or overnight at 4°C.
- For Peptide Competition:
 - Pre-incubate the primary antibody with a 10-fold molar excess of the free lactylated peptide (competitor) or the unmodified peptide (non-competitor) for 1 hour at room temperature before adding it to the membrane.[\[6\]](#)
- Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash again and use an enhanced chemiluminescence (ECL) substrate to visualize the spots.[\[11\]](#)
- Analysis:
 - The antibody should only detect the lactylated peptide.
 - In the competition assay, the signal should be completely blocked by pre-incubation with the free lactylated peptide but not by the unmodified peptide.

Protocol 2.3: Western Blot for Specificity Confirmation

The final validation step is to test the antibody on complex biological samples.

- Sample Preparation:

- Culture cells (e.g., HeLa, MCF7) and treat one group with a high concentration of sodium lactate (e.g., 25-100 mM) for 24 hours to induce hyper-lactylation.[5][11] Leave another group untreated.
- Harvest cells and prepare whole-cell, cytoplasmic, or nuclear lysates using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[16]
- SDS-PAGE and Transfer:
 - Determine protein concentration using a BCA assay.
 - Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.[11]
 - Transfer the proteins to a PVDF or nitrocellulose membrane.[16]
- Immunoblotting:
 - Block the membrane for 1 hour in 5% non-fat dry milk/TBST.[17]
 - Incubate with the primary anti-Kla antibody (see table below for dilutions) overnight at 4°C. [5]
 - Wash three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
 - Wash three times with TBST.
- Detection: Apply ECL substrate and image the blot.[18]
- Analysis: A specific pan-Kla antibody should show a significant increase in signal across a broad range of molecular weights in the lactate-treated sample compared to the untreated control. A loading control antibody (e.g., anti-Actin or anti-Tubulin) should be used to ensure equal protein loading.

Part 3: Application Notes and Protocols

Application Note 3.1: Western Blotting (WB)

Western blotting is used to detect global or specific protein lactylation in cell or tissue lysates.

[13]

- Purpose: To semi-quantitatively analyze changes in lactylation levels in response to different stimuli or in different biological states.[3]
- Protocol: Follow Protocol 2.3.
- Key Considerations:
 - Positive Control: Use lysates from cells treated with sodium lactate as a positive control for pan-Kla antibodies.[5]
 - Loading Control: Always include a loading control to normalize the data.
 - Specificity: The signal should be specific to lactate treatment or the biological condition being studied.

Application Note 3.2: Immunoprecipitation (IP)

IP is used to enrich lactylated proteins from a complex mixture for subsequent analysis by Western Blot or Mass Spectrometry.[19]

- Purpose: To identify novel lactylated proteins or to study the lactylation status of a specific protein of interest.
- Protocol:
 - Lysate Preparation: Prepare cell lysates under non-denaturing conditions using an IP-compatible lysis buffer (e.g., Tris-based buffer with 0.1-0.5% Triton X-100).[19][20]
 - Pre-clearing: Incubate the lysate (500-1000 µg) with Protein A/G agarose/magnetic beads for 1 hour to reduce non-specific binding.
 - Immunoprecipitation:
 - Incubate the pre-cleared lysate with the anti-Kla antibody (2-5 µg) overnight at 4°C with gentle rotation.[20]

- Add fresh Protein A/G beads and incubate for another 1-4 hours.
- Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]
- Elution: Elute the bound proteins by boiling the beads in SDS sample buffer for 5-10 minutes.
- Analysis: Analyze the eluate by Western Blot using an antibody against a specific protein of interest or proceed with sample preparation for mass spectrometry-based proteomics to identify all captured proteins.[21]

Application Note 3.3: Chromatin Immunoprecipitation (ChIP)

ChIP is used to study the genomic localization of histone lactylation.[22]

- Purpose: To determine if histone lactylation is enriched at specific genomic regions, such as promoters or enhancers, and to correlate these marks with gene expression.[3]
- Protocol:
 - Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[23]
 - Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).[22]
 - Immunoprecipitation:
 - Incubate the sheared chromatin with a site-specific histone lactylation antibody (e.g., anti-H3K18la) or a pan-Kla antibody overnight at 4°C.[16]
 - Use Protein A/G beads to capture the antibody-chromatin complexes.
 - Washing: Perform a series of stringent washes to remove non-specific chromatin.

- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
- DNA Purification: Purify the immunoprecipitated DNA.
- Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis. [\[16\]](#)

Data Presentation: Quantitative Information

The following tables summarize typical starting concentrations and dilutions for lactylation-specific antibodies in various applications. Note that optimal conditions should be determined experimentally for each antibody and experimental system.

Table 1: Recommended Antibody Dilutions for Various Applications

Application	Pan-Kla Antibody Dilution	Site-Specific Antibody Dilution
Western Blot (WB)	1:500 - 1:2000	1:1000 - 1:5000
ELISA	1:1000 - 1:10000	1:2000 - 1:20000
Immunofluorescence (IF/ICC)	1:50 - 1:200	1:100 - 1:500
Immunohistochemistry (IHC)	1:50 - 1:200	1:100 - 1:500

Data compiled from[\[4\]](#)[\[9\]](#)[\[11\]](#)[\[24\]](#).

Table 2: Reagent Concentrations for Key Protocols

Protocol / Reagent	Typical Concentration / Amount	Purpose
<hr/>		
Western Blot		
Sodium Lactate (Cell Treatment)	25 - 100 mM for 24h	Induce protein lactylation
Protein Lysate Loading	20 - 50 µg per lane	Protein separation
Blocking Buffer	5% non-fat dry milk or BSA in TBST	Reduce non-specific antibody binding
<hr/>		
Immunoprecipitation		
Total Protein Input	500 µg - 2 mg	Enrich low-abundance proteins
Primary Antibody	2 - 5 µg per IP	Capture target protein
<hr/>		
ChIP		
Formaldehyde (Cross-linking)	1% final concentration for 8-10 min	Covalently link proteins to DNA
Primary Antibody	2 - 10 µg per ChIP reaction	Immunoprecipitate chromatin
<hr/>		
ELISA		
Peptide Coating Concentration	1 - 5 µg/mL	Immobilize antigen
<hr/>		

Data compiled from[\[5\]](#)[\[11\]](#)[\[13\]](#)[\[20\]](#)[\[23\]](#).

Mandatory Visualizations

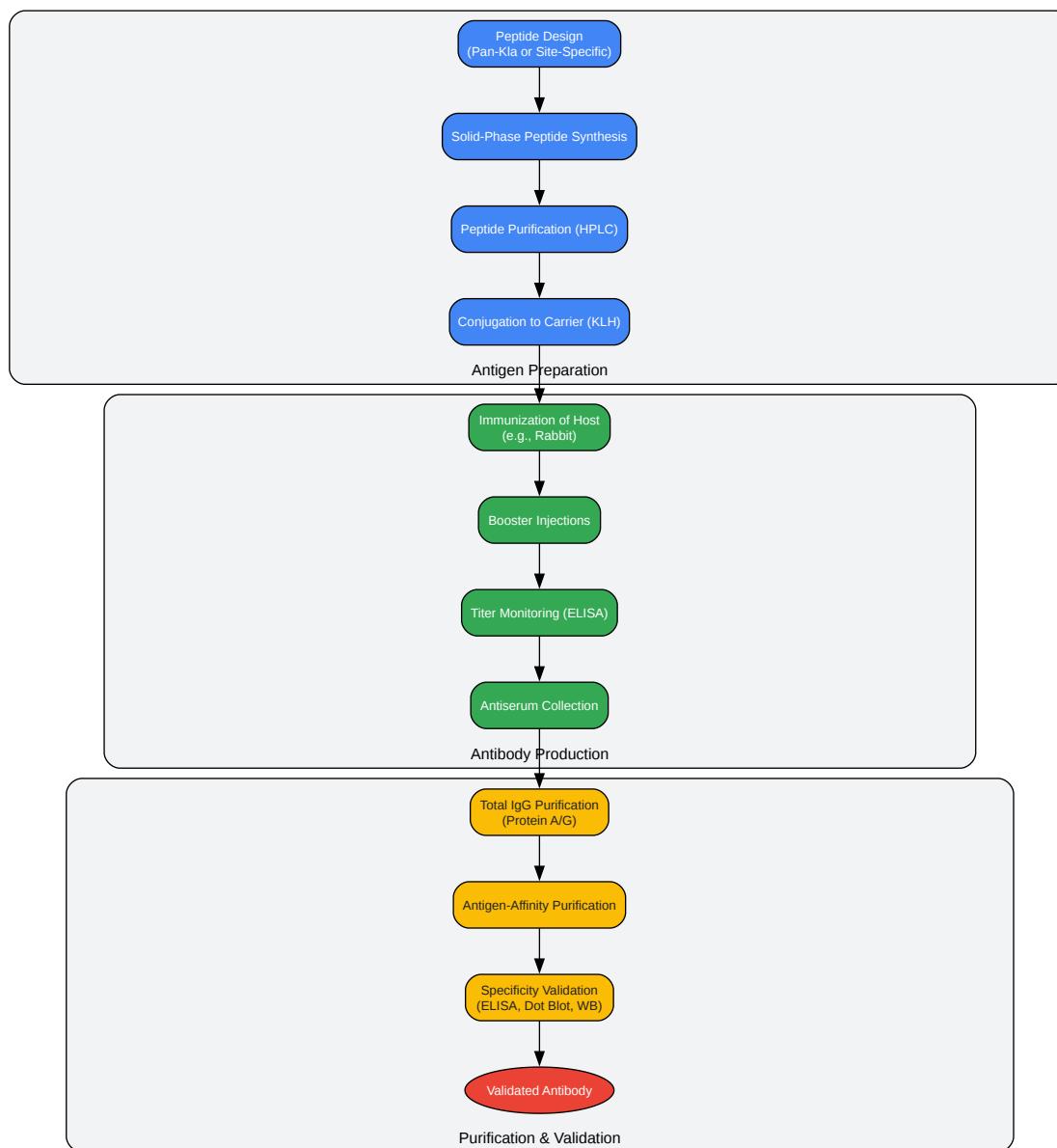


Figure 1. Workflow for Lactyl-Specific Antibody Development

[Click to download full resolution via product page](#)**Caption: Workflow for Lactyl-Specific Antibody Development.**

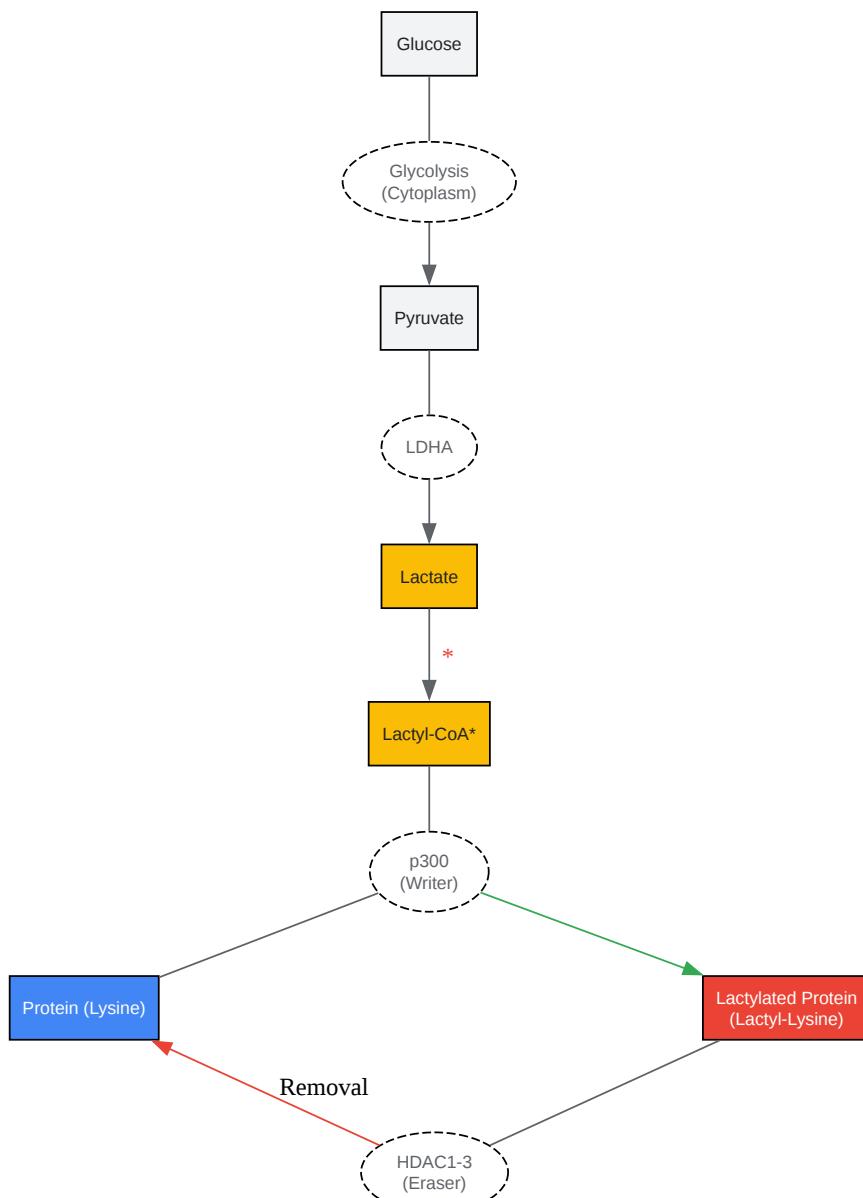


Figure 2. Simplified Protein Lactylation Pathway

[Click to download full resolution via product page](#)**Caption: Simplified Protein Lactylation Pathway.**

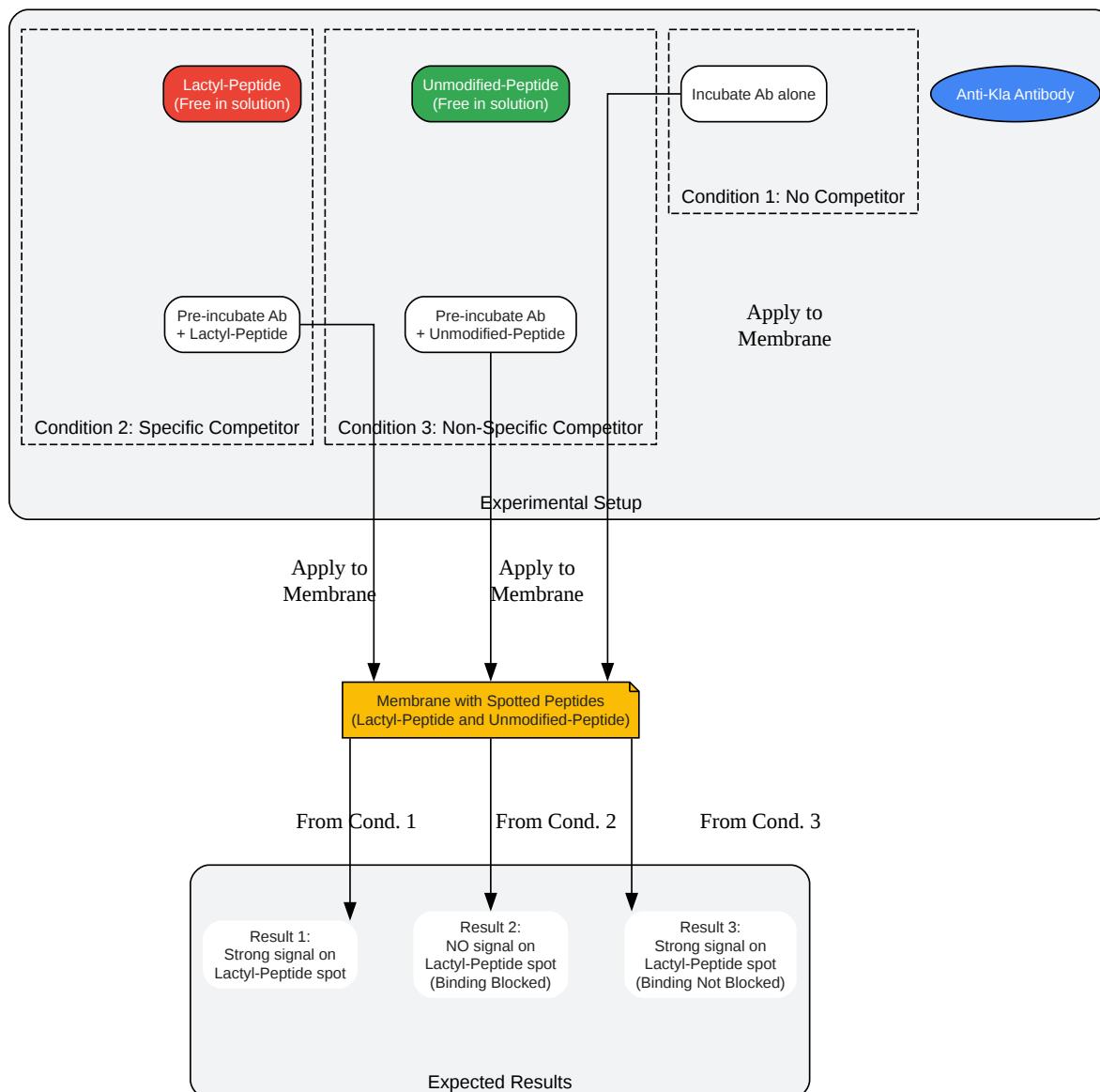


Figure 3. Peptide Competition Assay Workflow

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Caption: Peptide Competition Assay Workflow.

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